Cas no 2034440-27-0 (N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-3,3-dimethylbutanamide)

N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-3,3-dimethylbutanamide is a synthetic organic compound featuring a benzofuran core linked to a hydroxypropyl group and a 3,3-dimethylbutanamide moiety. This structure combines the aromatic properties of benzofuran with the steric and electronic effects of the dimethylbutanamide group, making it a versatile intermediate in pharmaceutical and agrochemical research. The hydroxypropyl linker enhances solubility and reactivity, facilitating further functionalization. The compound exhibits potential as a precursor for bioactive molecules due to its balanced lipophilicity and hydrogen-bonding capacity. Its rigid benzofuran scaffold contributes to stability, while the amide group offers opportunities for derivatization. The presence of tertiary butyl groups may influence metabolic stability, making it useful in drug discovery for optimizing pharmacokinetic properties.
N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-3,3-dimethylbutanamide structure
2034440-27-0 structure
Product Name:N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-3,3-dimethylbutanamide
CAS No:2034440-27-0
MF:C17H23NO3
MW:289.3694
CID:5349324
Update Time:2025-07-02

N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-3,3-dimethylbutanamide Chemical and Physical Properties

Names and Identifiers

    • N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-3,3-dimethylbutanamide
    • N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-3,3-dimethylbutanamide
    • Inchi: 1S/C17H23NO3/c1-16(2,3)10-15(19)18-11-17(4,20)14-9-12-7-5-6-8-13(12)21-14/h5-9,20H,10-11H2,1-4H3,(H,18,19)
    • InChI Key: CWQNTMVRACDHLJ-UHFFFAOYSA-N
    • SMILES: O1C2=C([H])C([H])=C([H])C([H])=C2C([H])=C1C(C([H])([H])[H])(C([H])([H])N([H])C(C([H])([H])C(C([H])([H])[H])(C([H])([H])[H])C([H])([H])[H])=O)O[H]

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 5
  • Complexity: 377
  • XLogP3: 2.7
  • Topological Polar Surface Area: 62.5

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Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F6521-3621-2μmol
N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-3,3-dimethylbutanamide
2034440-27-0 90%+
2μl
$85.5 2023-04-24
Life Chemicals
F6521-3621-5μmol
N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-3,3-dimethylbutanamide
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F6521-3621-10μmol
N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-3,3-dimethylbutanamide
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$103.5 2023-04-24
Life Chemicals
F6521-3621-1mg
N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-3,3-dimethylbutanamide
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$81.0 2023-04-24
Life Chemicals
F6521-3621-2mg
N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-3,3-dimethylbutanamide
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Life Chemicals
F6521-3621-3mg
N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-3,3-dimethylbutanamide
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$94.5 2023-04-24
Life Chemicals
F6521-3621-4mg
N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-3,3-dimethylbutanamide
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4mg
$99.0 2023-04-24
Life Chemicals
F6521-3621-5mg
N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-3,3-dimethylbutanamide
2034440-27-0 90%+
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$103.5 2023-04-24
Life Chemicals
F6521-3621-10mg
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N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-3,3-dimethylbutanamide Related Literature

Additional information on N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-3,3-dimethylbutanamide

Professional Introduction to N-(2-(benzofuran-2-yl-2-hydroxypropyl)-3,3-dimethylbutanamide) and CAS No. 2034440-27-0

N-(2-(benzofuran-2-yl-2-hydroxypropyl)-3,3-dimethylbutanamide) is a specialized chemical compound characterized by its unique molecular structure and potential applications in the field of pharmaceuticals and biotechnology. This compound, identified by the CAS number 2034440-27-0, has garnered significant attention due to its structural features and the promising properties it exhibits. The presence of a benzofuran-2-yl moiety in its molecular framework suggests a rich chemical diversity that can be leveraged for various synthetic and therapeutic purposes.

The compound's structure consists of a 3,3-dimethylbutanamide core attached to a hydroxylpropyl chain, which is further substituted with a benzofuran-2-yl group. This arrangement not only contributes to the compound's complexity but also opens up numerous possibilities for its interaction with biological targets. The benzofuran moiety, in particular, is known for its role in several pharmacologically active molecules, making it a valuable component in drug design.

In recent years, there has been a growing interest in exploring the therapeutic potential of benzofuran derivatives. These compounds have shown promise in various preclinical studies due to their ability to modulate biological pathways involved in inflammation, pain, and neurodegenerative diseases. The hydroxylpropyl group in N-(2-(benzofuran-2-yl-2-hydroxypropyl)-3,3-dimethylbutanamide) adds an additional layer of functionality, potentially enhancing its solubility and bioavailability, which are critical factors for pharmaceutical efficacy.

One of the most compelling aspects of this compound is its potential application in the development of novel therapeutics. The benzofuran ring is a well-known pharmacophore that has been extensively studied for its anti-inflammatory and analgesic properties. Researchers have been particularly interested in how modifications to this core structure can influence its biological activity. The specific arrangement of atoms in N-(2-(benzofuran-2-yl-2-hydroxypropyl)-3,3-dimethylbutanamide) suggests that it may exhibit unique interactions with target proteins and enzymes.

The 3,3-dimethylbutanamide moiety contributes to the compound's stability and lipophilicity, which are essential characteristics for many pharmaceutical agents. This structural feature ensures that the molecule can effectively cross biological membranes and reach its intended target site within the body. Additionally, the presence of a hydroxyl group provides a site for further chemical modifications, allowing researchers to fine-tune the compound's properties for specific applications.

Recent advancements in computational chemistry have enabled more precise predictions of a compound's biological activity based on its molecular structure. These tools have been instrumental in identifying potential lead compounds for drug development. N-(2-(benzofuran-2-yl-2-hydroxypropyl)-3,3-dimethylbutanamide has been subjected to virtual screening using various algorithms designed to predict binding affinity to biological targets. Preliminary results suggest that this compound may have significant potential as an inhibitor of certain enzymes involved in inflammatory pathways.

The synthesis of N-(2-(benzofuran-2-yl-2-hydroxypropyl)-3,3-dimethylbutanamide presents unique challenges due to its complex structure. However, modern synthetic methodologies have made it possible to construct such molecules with high precision and yield. Techniques such as palladium-catalyzed cross-coupling reactions have been particularly useful in forming the benzofuran ring system. These methods allow for the introduction of functional groups at specific positions within the molecule, which is crucial for achieving the desired biological activity.

Ongoing research is focused on optimizing the synthesis of this compound to improve both yield and purity. Additionally, efforts are being made to explore alternative synthetic routes that could reduce costs and environmental impact. Green chemistry principles are being increasingly adopted in pharmaceutical research to develop more sustainable processes. By incorporating these principles into the synthesis of N-(2-(benzofuran-2-yl-2-hydroxypropyl)-3,3-dimethylbutanamide), researchers aim to minimize waste and maximize efficiency.

The pharmacological profile of N-(2-(benzofuran-2-yl-2-hydroxypropyl)-3,3-dimethylbutanamide is still under investigation, but preliminary data suggest that it may have multiple mechanisms of action. Its ability to interact with various biological targets makes it a promising candidate for treating a range of conditions. For instance, studies have indicated that benzofuran derivatives can modulate cyclooxygenase (COX) enzymes, which are key players in inflammation and pain signaling.

In conclusion, N-(2-(benzofuran-2-yl-2-hydroxypropyl)-3,3-dimethylbutanamide (CAS No. 2034440-27-0) represents an exciting area of research with significant potential in pharmaceutical development. Its unique molecular structure and promising biological activities make it a valuable compound for further exploration. As research continues to uncover new applications for this molecule, it is likely to play an important role in the development of novel therapeutics for various diseases.

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